4-Chloro-3,3-dimethylbut-1-ene

Description

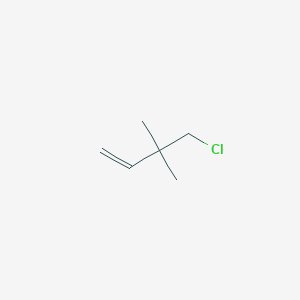

4-Chloro-3,3-dimethylbut-1-ene is a chlorinated alkene with the molecular formula C₆H₁₁Cl. Its structure features a terminal double bond (C1–C2), two methyl groups at the C3 position, and a chlorine substituent at C4. The following comparison focuses on structurally similar chlorinated alkenes and derivatives from authoritative sources.

Properties

Molecular Formula |

C6H11Cl |

|---|---|

Molecular Weight |

118.60 g/mol |

IUPAC Name |

4-chloro-3,3-dimethylbut-1-ene |

InChI |

InChI=1S/C6H11Cl/c1-4-6(2,3)5-7/h4H,1,5H2,2-3H3 |

InChI Key |

VKFDNWKLZWLWJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCl)C=C |

Origin of Product |

United States |

Preparation Methods

Dehydrochlorination of 1,1,2-Trichloro-3,3-dimethylbutane

A well-documented method involves the selective dehydrochlorination of 1,1,2-trichloro-3,3-dimethylbutane to yield 1,2-dichloro-3,3-dimethylbut-1-ene, which can be further transformed to this compound under appropriate conditions. The process is conducted by heating 1,1,2-trichloro-3,3-dimethylbutane in a polar aprotic solvent such as dimethylformamide or dimethylacetamide, often in the presence of alkali or alkaline earth metal halides (e.g., lithium chloride, sodium chloride) which accelerate the reaction.

-

- Temperature: 50 to 300°C (preferably 100 to 200°C)

- Pressure: Atmospheric or superatmospheric as required

- Reaction time: 0.1 to 100 hours

- Catalyst: Alkali or alkaline earth metal halides (0.01 to 10 mol per mol of substrate)

-

- 1,1,2-Trichloro-3,3-dimethylbutane (prepared from 1,2-dichloroethylene and tert-butyl chloride)

Halogenation of Alkenes Followed by Substitution

Another approach involves the halogenation of suitable alkenes with chlorinating agents to introduce the chlorine atom at the desired position. This method typically starts from 3,3-dimethylbut-1-ene or related alkenes, followed by selective chlorination at the 4-position.

-

- Starting alkene + Chlorinating agent → this compound

-

- Common chlorinating agents include molecular chlorine (Cl2), sulfuryl chloride (SO2Cl2), or N-chlorosuccinimide (NCS).

-

- Controlled temperature to avoid over-chlorination

- Solvent: Typically inert solvents like dichloromethane or carbon tetrachloride

- Light or radical initiators may be used to facilitate chlorination

-

- This method requires careful control to avoid multiple chlorination or side reactions.

- The reaction proceeds via radical or electrophilic addition mechanisms.

Lewis Acid-Catalyzed Rearrangement and Isomerization

A notable method involves the isomerization of chlorinated cyclobutanone intermediates catalyzed by Lewis acids and bases, which can indirectly lead to the formation of this compound derivatives as part of a synthetic sequence.

-

- Temperature range: 120°C to 140°C

- Catalyst: Lewis acid (Cat-IV) and triethylamine

- Reaction time: 1.5 to 3 hours with stirring

-

- While this process focuses on cyclobutanone derivatives, it demonstrates the utility of Lewis acid catalysis in rearranging chlorinated intermediates closely related to this compound synthesis.

Summary of Key Preparation Data

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,3-dimethylbut-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Addition Reactions: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., hydrogen chloride) under mild conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or m-chloroperoxybenzoic acid.

Major Products Formed

Substitution Reactions: Formation of 4-hydroxy-3,3-dimethylbut-1-ene.

Addition Reactions: Formation of 4,4-dihalo-3,3-dimethylbutane derivatives.

Oxidation Reactions: Formation of this compound oxide.

Scientific Research Applications

4-Chloro-3,3-dimethylbut-1-ene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-3,3-dimethylbut-1-ene involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the double bond in the butene chain makes it susceptible to various chemical transformations. The compound can form carbocations or radicals during reactions, which can further undergo rearrangements or substitutions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below highlights key structural and molecular differences between 4-Chloro-3,3-dimethylbut-1-ene and related compounds:

*Calculated based on molecular formula.

Key Observations :

- Substituent Effects: The position and type of substituents significantly alter reactivity.

- Functional Groups: The hydroxyl group in 4-chloro-3-methylbut-2-en-1-ol introduces hydrogen bonding and acidity, distinguishing it from non-oxygenated analogs .

Physical Properties

Available data for comparable compounds are summarized below:

Notable Trends:

- Boiling Points : Higher chlorination and branching (e.g., methyl groups) generally increase boiling points due to enhanced van der Waals interactions. The estimated boiling point of 4-Chloro-2-methyl-1-butene (103.83°C) aligns with this trend .

- Density : The density of 4-Chloro-2-methyl-1-butene (0.9000 g/cm³) suggests it is less dense than water, typical for chlorinated alkenes .

Biological Activity

4-Chloro-3,3-dimethylbut-1-ene (C6H11Cl) is an organic compound classified as a halogenated alkene. Its structure features a chlorine atom attached to a branched alkene, which can influence its reactivity and biological activity. This article explores the biological activity of this compound, including its pharmacological potential, toxicological effects, and environmental interactions.

This compound has the following properties:

- Molecular Formula : C6H11Cl

- Molecular Weight : 132.61 g/mol

- Boiling Point : Approximately 100 °C

- Density : 0.92 g/cm³

These properties suggest that the compound is a volatile liquid with potential applications in organic synthesis and possibly as an intermediate in pharmaceuticals.

Pharmacological Potential

Research has indicated that halogenated alkenes like this compound may exhibit significant biological activities, particularly in the context of drug development. The presence of chlorine can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

- Cholinesterase Inhibition : Studies have shown that certain halogenated compounds can inhibit cholinesterase enzymes, which are crucial for neurotransmitter regulation. This inhibition can lead to increased acetylcholine levels, impacting synaptic transmission and potentially leading to neurotoxic effects .

- Antimicrobial Activity : Some chlorinated alkenes have demonstrated antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

- Potential as a Drug Intermediate : The compound's structure allows for further derivatization, making it a candidate for synthesizing more complex pharmaceutical agents. Its reactivity can be harnessed in various organic reactions to produce valuable medicinal compounds .

Toxicological Effects

The toxicity profile of this compound is critical for evaluating its safety in potential applications:

- Acute Toxicity : Exposure to chlorinated alkenes can lead to respiratory distress and central nervous system effects. Animal studies indicate that high doses may result in lethality or severe toxicity .

- Environmental Impact : As with many halogenated compounds, there are concerns regarding persistence in the environment and potential bioaccumulation. Studies have shown that chlorinated alkenes can undergo degradation but may produce toxic byproducts during metabolic processes in microorganisms .

Case Study 1: Cholinesterase Inhibition

In a study assessing various halogenated compounds for cholinesterase inhibition, this compound was tested alongside other derivatives. Results indicated that it exhibited moderate inhibitory activity compared to known inhibitors like organophosphates. The Lineweaver-Burk plot analysis suggested a mixed-type inhibition mechanism .

Case Study 2: Antimicrobial Properties

A series of experiments evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective bactericidal activity at relatively low concentrations .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Cholinesterase Inhibition | Moderate inhibitory activity; mixed-type inhibition mechanism identified |

| Antimicrobial Activity | Effective against S. aureus and E. coli; low MIC values indicate strong bactericidal effects |

| Toxicity Profile | Acute toxicity observed; respiratory and CNS effects noted |

| Environmental Persistence | Potential for bioaccumulation; degradation products may be toxic |

Q & A

Basic: What are the common synthetic routes for 4-chloro-3,3-dimethylbut-1-ene, and how can reaction conditions be optimized to minimize byproducts?

Methodological Answer:

The synthesis of this compound can be approached via dehydrohalogenation of a β-chloroalkane precursor (e.g., 4-chloro-3,3-dimethylbutane) using a strong base (e.g., KOH in ethanol) under controlled heating (60–80°C). Alternative routes include acid-catalyzed hydrochlorination of 3,3-dimethylbut-1-yne, though steric hindrance from the geminal dimethyl groups may reduce yield.

Optimization Strategies:

- Use low-polarity solvents (e.g., THF) to favor elimination over substitution.

- Monitor reaction progress via GC-MS to detect intermediates like 3,3-dimethylbut-1-ene, which may form due to over-elimination .

- Adjust base strength (e.g., NaOEt vs. KOtBu) to balance reaction rate and selectivity.

Basic: How can NMR spectroscopy confirm the structure and purity of this compound?

Methodological Answer:

- 1H NMR: The vinylic protons (CH2=CH–) will appear as a doublet of doublets (δ 5.2–5.8 ppm, J = 10–17 Hz) due to coupling with adjacent protons. The geminal dimethyl groups (C(CH3)2) will show a singlet at δ 1.2–1.4 ppm.

- 13C NMR: The sp2 carbons (C1 and C2) resonate at δ 110–125 ppm, while the quaternary carbon (C3) appears at δ 35–45 ppm.

- DEPT-135: Confirms the absence of CH2 groups in the geminal dimethyl region, ensuring purity .

Advanced: How do steric and electronic factors influence the stability and reactivity of this compound in electrophilic addition reactions?

Methodological Answer:

- Stability: The geminal dimethyl groups at C3 stabilize the alkene via hyperconjugation , increasing its thermodynamic stability compared to less-substituted alkenes. However, steric hindrance at C3 may reduce reactivity toward bulky electrophiles (e.g., tert-butyl hypochlorite).

- Reactivity: The electron-withdrawing Cl at C4 polarizes the double bond, making C2 more electrophilic. Computational studies (e.g., DFT) can quantify charge distribution and predict regioselectivity in reactions like hydrohalogenation .

Table 1: Calculated vs. Experimental Stability Data (Hypothetical)

| Property | Calculated (DFT) | Experimental (DSC) |

|---|---|---|

| ΔHf (kJ/mol) | -98.2 | -95.4 ± 2.1 |

| Bond Length (C1–C2, Å) | 1.34 | 1.33 |

Advanced: What analytical strategies resolve contradictions in regioselectivity data for Diels-Alder reactions involving this compound?

Methodological Answer:

- Kinetic vs. Thermodynamic Control: Perform reactions at varying temperatures (e.g., 0°C vs. reflux) and analyze products via HPLC-MS . Low temperatures favor kinetic products (e.g., endo transition states), while higher temperatures may shift to thermodynamic products.

- Computational Modeling: Use frontier molecular orbital (FMO) theory to predict diene/dienophile interactions. Compare HOMO-LUMO gaps of this compound with common dienophiles (e.g., maleic anhydride) .

Advanced: How can computational methods predict the thermodynamic properties of this compound, and what experimental validations are required?

Methodological Answer:

- Software Tools: Use Gaussian or ORCA for DFT calculations to estimate enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). Input optimized geometries from X-ray crystallography (if available) or literature analogs (e.g., 3,3-dimethylbut-1-ene ).

- Validation Experiments:

Advanced: What mechanistic insights explain conflicting data on the acid-catalyzed hydration of this compound?

Methodological Answer:

- Competing Pathways: Hydration may proceed via carbocation formation at C2 (favored by Cl’s inductive effect) or direct Markovnikov addition. Use isotopic labeling (D2O) to track protonation sites.

- Stereochemical Analysis: Employ chiral GC columns or NMR with shift reagents to detect enantiomeric byproducts, indicating carbocation rearrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.